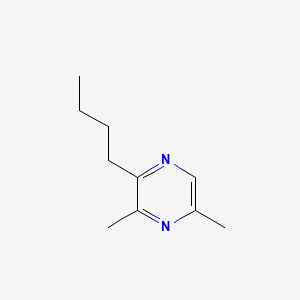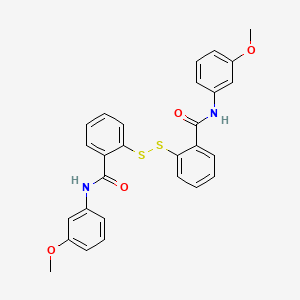
Butyl ethyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl ethyldithiocarbamate is an organic compound belonging to the dithiocarbamate family. These compounds are characterized by the presence of a dithiocarbamate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom and a nitrogen atom. This compound is known for its ability to form stable complexes with transition metals, making it useful in various applications, including as a flotation agent in mineral processing and as a stabilizer in the rubber industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl ethyldithiocarbamate can be synthesized through a one-pot reaction involving amines, carbon disulfide, and alkyl halides. This reaction does not require a catalyst and can be performed under solvent-free conditions, making it an efficient and environmentally friendly process . Another method involves the copper-mediated three-component coupling reaction of boronic acids, amines, and carbon disulfide, which offers mild reaction conditions and high yields .
Industrial Production Methods
In industrial settings, this compound is typically produced by reacting secondary amines with carbon disulfide in the presence of alkyl halides. The reaction is carried out in a controlled environment to ensure high purity and yield. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Butyl ethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The dithiocarbamate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted dithiocarbamates
Scientific Research Applications
Butyl ethyldithiocarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of butyl ethyldithiocarbamate involves its ability to chelate metal ions, forming stable complexes. These complexes can inhibit the activity of metal-dependent enzymes, leading to various biological effects. For example, in cancer cells, the compound can disrupt the function of metalloproteins, leading to cell death . The molecular targets and pathways involved include the inhibition of metalloproteinases and the generation of reactive oxygen species, which induce oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
Butyl ethyldithiocarbamate is unique among dithiocarbamates due to its specific alkyl substituents, which confer distinct chemical and biological properties. Similar compounds include:
- Dimethyldithiocarbamate
- Diethyldithiocarbamate
- Dibutyldithiocarbamate
Compared to these compounds, this compound has a higher affinity for certain metal ions and exhibits enhanced stability in various applications . Its unique structure allows for more efficient chelation and improved performance in industrial and medical applications .
Properties
CAS No. |
83962-20-3 |
|---|---|
Molecular Formula |
C7H15NS2 |
Molecular Weight |
177.3 g/mol |
IUPAC Name |
butyl N-ethylcarbamodithioate |
InChI |
InChI=1S/C7H15NS2/c1-3-5-6-10-7(9)8-4-2/h3-6H2,1-2H3,(H,8,9) |
InChI Key |
YSMHAOJOUCBJNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=S)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12645892.png)









![(1R,3S,6R,9R,13S,14R,19E,25R)-13-hydroxy-6,14,26-trimethylspiro[2,5,11,17,24-pentaoxapentacyclo[23.2.1.03,9.04,6.09,26]octacosa-19,21-diene-27,2'-oxirane]-12,18,23-trione](/img/structure/B12645961.png)



